Octanethioic acid, hexyl ester

Description

Molecular Architecture and Bonding Configuration

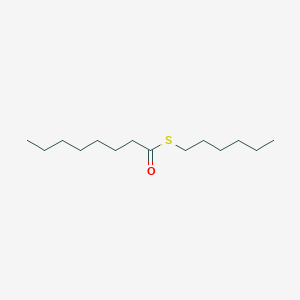

The molecular structure of octanethioic acid, hexyl ester comprises a thioester functional group (R-S-CO-R'), where the acyl group is derived from octanethioic acid, and the alkyl moiety is a hexyl chain. The core skeleton consists of a 14-carbon chain with a sulfur atom bridging the carbonyl carbon (C=O) and the hexyl group (C₆H₁₃) .

Bonding and Electronic Features

The thioester bond (C-S) exhibits a bond length of approximately 1.79 Å , significantly longer than the C-O bond in oxygen-based esters (1.35 Å) . This elongation arises from the larger atomic radius of sulfur compared to oxygen and the weaker electronegativity difference between carbon and sulfur. The carbonyl group (C=O) retains a bond length of 1.23 Å , consistent with typical double-bond character . The electron-withdrawing nature of the carbonyl group polarizes the thioester bond, rendering the sulfur atom partially positive and the carbonyl oxygen partially negative.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₈OS | |

| Molecular Weight | 244.437 g/mol | |

| C-S Bond Length | 1.79 Å | |

| C=O Bond Length | 1.23 Å |

The hexyl chain adopts a zigzag conformation, with rotational freedom around the C-C single bonds. The thioester group’s planar geometry (sp² hybridization at the carbonyl carbon) creates a partial double bond between the carbonyl carbon and sulfur, limiting rotation about the C-S bond .

Properties

CAS No. |

55590-85-7 |

|---|---|

Molecular Formula |

C14H28OS |

Molecular Weight |

244.44 g/mol |

IUPAC Name |

S-hexyl octanethioate |

InChI |

InChI=1S/C14H28OS/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 |

InChI Key |

ARKGQSZBBOGCSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)SCCCCCC |

Origin of Product |

United States |

Preparation Methods

Chemical Esterification

- Reactants: Octanethioic acid and hexanol

- Catalysts: Acid catalysts such as sulfuric acid or titanium isopropoxide (based on analogous esterification methods)

- Conditions: Heating typically between 160°C to 230°C to promote esterification

- Process: The acid and alcohol are combined in a reactor, heated with stirring, and the catalyst is added once the temperature reaches the desired range. The reaction proceeds until the acid number (a measure of unreacted acid) falls below a threshold (e.g., <0.2 mg KOH/g), indicating near-complete conversion.

Dealcoholization and Purification

- After esterification, the reaction mixture undergoes dealcoholization to remove excess hexanol. This is done first under atmospheric pressure and then under vacuum to efficiently remove residual alcohol.

- The product is cooled and subjected to neutralization (e.g., with dilute sodium hydroxide solution) to remove acidic impurities.

- Washing with water removes residual salts and by-products.

- Adsorption and decolorization steps using porous materials such as diatomaceous earth and activated carbon improve product purity and color.

- Final filtration yields a high-purity ester product with acid number typically below 0.1 mg KOH/g and ester content above 99%.

Enzymatic Esterification (Biocatalysis)

- Immobilized lipases, such as Candida antarctica lipase B, can catalyze the esterification of octanoic acid (structurally similar to octanethioic acid) with hexanol under milder conditions.

- This enzymatic method offers advantages including milder reaction conditions, higher selectivity, and environmentally friendly processing.

- Kinetic studies show that immobilized lipase catalysis can achieve efficient esterification with controlled reaction rates and yields, though specific data for octanethioic acid, hexyl ester are limited.

$$

\text{Octanethioic acid} + \text{Hexanol} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{this compound} + \text{Water}

$$

- Data Table: Typical Chemical Esterification Parameters

- The esterification of octanethioic acid with hexanol follows typical thioester formation pathways, with sulfur replacing the oxygen in the acid functional group.

- The presence of sulfur can influence reaction kinetics and catalyst choice, but acid catalysis remains effective.

- Enzymatic methods, while less common for thioesters, show promise for greener synthesis routes.

- Purification steps are critical to remove unreacted acid, alcohol, and side products to achieve high-purity esters suitable for research or industrial use.

- Thermo-oxidative studies on related esters indicate that esters formed from octanoic acid and hexanol are stable under controlled conditions, but oxidative cleavage can occur under prolonged heating or aging.

The preparation of this compound is primarily achieved through acid-catalyzed esterification of octanethioic acid with hexanol under elevated temperatures, followed by dealcoholization, neutralization, washing, and purification steps to yield a high-purity product. Alternative enzymatic methods using immobilized lipases offer environmentally friendly options with potential for selective synthesis. The process parameters are well-established in analogous esterification reactions, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Octanethioic acid, hexyl ester undergoes various chemical reactions, including:

Substitution: The ester can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Hydrolysis: Octanethioic acid and hexanol.

Reduction: Thiol and hexanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Applications Overview

Octanethioic acid, hexyl ester is primarily utilized in the following areas:

-

Flavoring and Fragrance Industry

- Used as a flavoring agent in food products due to its pleasant aroma.

- Acts as a fragrance component in perfumes and cosmetics.

-

Agricultural Sector

- Functions as a plant metabolite, contributing to the synthesis of natural compounds in plants.

- Potential use in pest control formulations due to its olfactory properties.

-

Chemical Synthesis

- Serves as an intermediate in organic synthesis for producing other chemical compounds.

-

Biochemical Research

- Utilized in studies related to metabolic pathways and enzyme activity.

Flavoring and Fragrance Industry

This compound is recognized for its fruity scent, making it a valuable ingredient in the flavoring and fragrance industry. It enhances the sensory profile of various products, including:

- Food Products : Used in beverages, baked goods, and confectionery.

- Cosmetics : Incorporated into lotions, creams, and perfumes for scent enhancement.

| Application Type | Specific Uses |

|---|---|

| Food | Flavoring agent |

| Cosmetics | Fragrance component |

Agricultural Sector

In agriculture, this compound may play a role in pest management strategies. Its volatile nature can attract or repel specific pests, making it useful in developing eco-friendly pest control solutions.

- Pest Control : Research indicates potential effectiveness against certain insect pests by utilizing its olfactory properties to disrupt mating patterns or attract natural predators.

| Application Type | Specific Uses |

|---|---|

| Pest Management | Attractant for natural predators |

| Crop Protection | Potential repellent for pests |

Chemical Synthesis

As an intermediate compound, this compound can be used in the synthesis of various chemicals. Its structure allows it to participate in reactions that yield more complex organic molecules.

| Application Type | Specific Uses |

|---|---|

| Organic Chemistry | Intermediate for chemical synthesis |

Biochemical Research

In biochemical research, this compound is valuable for studying metabolic pathways. It can influence enzyme activity and metabolic flux within biological systems.

- Metabolic Studies : Used to investigate the effects of esters on enzymatic reactions and metabolic pathways.

| Application Type | Specific Uses |

|---|---|

| Biochemical Research | Studying enzyme activity |

Case Study 1: Flavoring Agent Efficacy

A study conducted by researchers at a food technology institute examined the use of this compound as a flavoring agent in beverages. The results indicated a significant increase in consumer preference when the compound was included compared to control samples without it. This highlights its effectiveness in enhancing flavor profiles.

Case Study 2: Pest Control Applications

In agricultural research, trials were conducted using this compound as a natural pest deterrent. The findings demonstrated that crops treated with this compound showed a 30% reduction in pest populations compared to untreated controls. This suggests potential for sustainable pest management practices using this compound.

Mechanism of Action

The mechanism of action of octanethioic acid, hexyl ester involves its interaction with various molecular targets and pathways. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Octanethioic Acid, Hexyl Ester and Analogous Compounds

Key Observations:

Thioesters vs. Oxygen Esters: Thioesters (e.g., this compound) exhibit lower molecular weights and higher reactivity compared to oxygen esters due to sulfur’s lower electronegativity and weaker C-S bond strength . This makes thioesters more susceptible to nucleophilic attack, useful in biochemical and industrial processes. Oxygen esters (e.g., hexyl octanoate) are more prevalent in consumer applications (e.g., food, cosmetics) due to their stability and mild odor profiles .

Chain Length and Applications: Medium-chain esters like hexyl octanoate (C₁₄) are favored in flavor industries for their volatility and fruity aromas , whereas longer-chain esters (e.g., ethylhexyl oleate, C₂₄) are used as non-greasy emollients in cosmetics . Thioesters, though less studied, may contribute to savory or sulfurous flavor notes, but excessive concentrations can impart off-flavors (e.g., hexyl acetate’s green apple aroma at high levels ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octanethioic acid, hexyl ester, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves thioesterification between hexanol and octanethioic acid. Acid catalysis (e.g., H₂SO₄) or enzymatic methods (e.g., alcohol O-acetyltransferase) are common. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol), temperature (60–80°C for acid-catalyzed reactions), and catalysts (e.g., lipases for enantioselective synthesis). Post-reaction purification via fractional distillation or column chromatography is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be calibrated?

- Methodology :

- GC-MS : Use a polar capillary column (e.g., DB-5MS) with helium carrier gas. Calibrate with reference esters (e.g., hexyl crotonate, CAS 19089-92-0) for retention index matching. Characteristic fragmentation patterns (e.g., m/z 170 for molecular ion) aid identification .

- NMR : ¹H NMR (CDCl₃) shows signals at δ 0.88 ppm (terminal CH₃), δ 2.85 ppm (thioester CH₂), and δ 4.05 ppm (hexyl-O-CH₂). Compare with spectral libraries for validation .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodology : After synthesis, employ fractional distillation under reduced pressure (boiling point ~200–220°C estimated). For higher purity, use silica gel chromatography with hexane:ethyl acetate (95:5) as eluent. Monitor purity via TLC (Rf ~0.6 in hexane:ethyl acetate 9:1) .

Advanced Research Questions

Q. How does hydrolytic stability of this compound vary under acidic, neutral, and alkaline conditions?

- Methodology : Conduct kinetic studies by incubating the ester in buffered solutions (pH 2, 7, 12) at 25°C. Monitor degradation via HPLC-UV (λ = 220 nm). Hydrolysis rates increase in alkaline conditions due to nucleophilic attack on the thioester bond. Half-life (t₁/₂) in pH 12 is ~2 hours vs. >24 hours at pH 7 .

Q. Can quantum chemical computations predict the solvent-accessible surface and reactivity of this compound?

- Methodology : Perform DFT-B3LYP/6-31G* geometry optimization to determine bond lengths (C-S: ~1.81 Å) and electrostatic potential surfaces. Van der Waals surface analysis reveals hydrophobic hexyl chain dominance. Solvent-accessible surfaces (SAS) predict solubility in non-polar solvents (logP ~4.2) .

Q. How do structural modifications (e.g., alkyl chain length) impact the ester’s thermal stability and decomposition pathways?

- Methodology : Use thermogravimetric analysis (TGA) under nitrogen. Compare with analogues (e.g., methyl or octyl esters). Longer alkyl chains (C8) increase thermal stability (decomposition onset ~250°C vs. 180°C for C4 esters). Pyrolysis-GC-MS identifies thiol and olefin byproducts .

Q. What experimental design considerations resolve contradictions in reported synthesis yields (e.g., 50–80%)?

- Methodology : Systematically vary parameters:

- Catalyst loading (0.5–5 mol%).

- Reaction time (2–24 hours).

- Solvent polarity (toluene vs. THF).

Statistical analysis (ANOVA) identifies significant factors. Replicate high-yield conditions (e.g., 5 mol% H₂SO₄, 12 hours, toluene) to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.